
(S,S)-Isavuconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-Isavuconazole is an antifungal agent used primarily in the treatment of invasive aspergillosis and mucormycosis. It is the active enantiomer of isavuconazole, which is a triazole antifungal medication. This compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting its antifungal effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Isavuconazole involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the introduction of the isavuconazole side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions. Quality control measures are stringent to ensure the final product meets regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S,S)-Isavuconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
(S,S)-Isavuconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of triazole chemistry and stereochemistry.
Biology: Researchers study its interactions with fungal enzymes and cell membranes to understand its antifungal mechanism.
Medicine: Clinical research focuses on its efficacy and safety in treating fungal infections, as well as its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new antifungal agents and formulations.
Mécanisme D'action
(S,S)-Isavuconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and ultimately cell death. The compound specifically targets the fungal enzyme without significantly affecting human enzymes, making it an effective antifungal agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Voriconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Posaconazole: A broad-spectrum triazole antifungal used for prophylaxis and treatment of invasive fungal infections.
Fluconazole: A widely used triazole antifungal with a simpler structure and narrower spectrum of activity.
Uniqueness
(S,S)-Isavuconazole is unique due to its specific stereochemistry, which contributes to its efficacy and safety profile. It has a broader spectrum of activity compared to some other triazoles and is effective against both aspergillosis and mucormycosis. Additionally, its pharmacokinetic properties allow for once-daily dosing, which improves patient compliance.
Propriétés
Formule moléculaire |
C22H17F2N5OS |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
4-[2-[(2S,3S)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m1/s1 |
Clé InChI |
DDFOUSQFMYRUQK-PEBXRYMYSA-N |
SMILES isomérique |
C[C@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
SMILES canonique |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13864857.png)
![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one](/img/structure/B13864862.png)

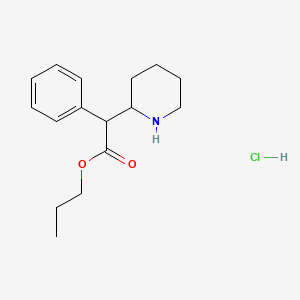
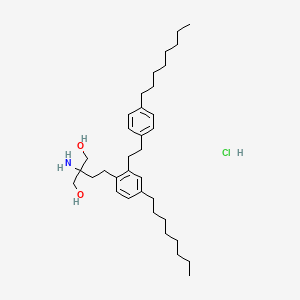
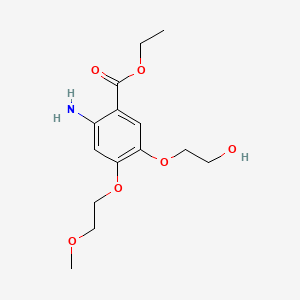
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)
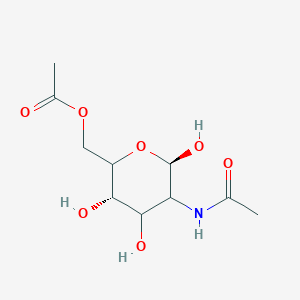

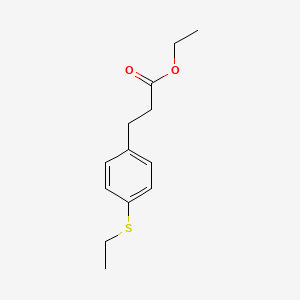
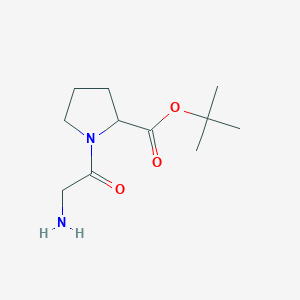
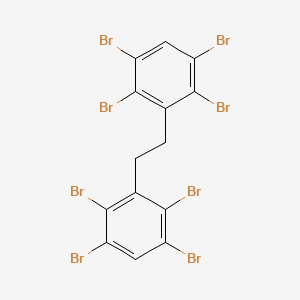

![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
